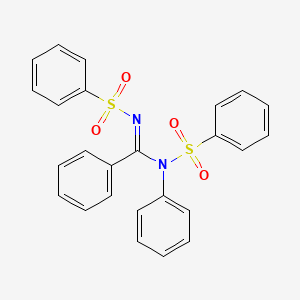
N-butyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, also known as BTPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BTPC is a selective inhibitor of the transient receptor potential cation channel subfamily V member 1 (TRPV1) and has been found to have analgesic and anti-inflammatory effects.
Mecanismo De Acción
N-butyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide selectively inhibits TRPV1 channels by binding to a specific site on the channel. This binding prevents the channel from opening, thereby reducing the transmission of pain signals to the central nervous system.
Biochemical and Physiological Effects:
N-butyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been found to have significant analgesic and anti-inflammatory effects in animal models. It has also been shown to reduce hyperalgesia, or increased sensitivity to pain, in animal models of neuropathic pain. Additionally, N-butyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been found to reduce the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-butyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is its high selectivity for TRPV1 channels, which reduces the risk of off-target effects. However, N-butyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has a relatively short half-life and may require frequent dosing in animal studies. Additionally, N-butyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-butyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and selective TRPV1 inhibitors based on the structure of N-butyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. Additionally, further studies are needed to investigate the potential use of N-butyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in the treatment of neuropathic pain and other inflammatory conditions. Finally, research is needed to better understand the pharmacokinetics and pharmacodynamics of N-butyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in animal models and humans.
Métodos De Síntesis
N-butyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of 2-thienylsulfonyl chloride with piperidine, followed by the reaction of the resulting product with butylamine. The final product is then purified through column chromatography.
Aplicaciones Científicas De Investigación
N-butyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. TRPV1 channels are involved in the transmission of pain signals from the peripheral nervous system to the central nervous system. By inhibiting TRPV1 channels, N-butyl-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been found to have analgesic effects and can reduce pain sensitivity in animal models.
Propiedades
IUPAC Name |
N-butyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S2/c1-2-3-8-15-14(17)12-6-9-16(10-7-12)21(18,19)13-5-4-11-20-13/h4-5,11-12H,2-3,6-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGWVUKTDLOSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[benzyl(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B5786229.png)

![N-isobutyl-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5786247.png)

![4-[(phenylthio)methyl]benzamide](/img/structure/B5786254.png)

![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5786267.png)

![3-[(3-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5786277.png)
![4-[(2-methoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5786290.png)

![N-ethyl-3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5786312.png)

![N-cyclohexyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5786328.png)